3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of organic molecules known as 3-alkylindoles. This compound features a thiophene ring and an indole moiety, which are significant in various biological activities and pharmaceutical applications. The molecular formula for this compound is , with a molecular weight of approximately 284.38 g/mol .
This compound is categorized under experimental small molecules in chemical databases, indicating its potential for research and development in medicinal chemistry. Its structural components suggest it may possess interesting pharmacological properties, particularly due to the presence of the indole structure, which is known for its diverse biological activities .
The synthesis of 3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. Common methods include:
These reactions require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide can be represented using various chemical notations:
CC1=C(CCNC(=O)C2=CC=CS2)C2=CC=CC=C2N1The structure features a thiophene ring connected to an indole derivative through an ethyl linker, with a carboxamide functional group at the thiophene's 2-position .
The compound has been studied for its potential reactivity in various chemical environments. Notably, it may participate in:
The mechanism of action for 3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is not fully elucidated but is hypothesized based on its structural features:
The physical properties of 3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
The potential applications of 3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide are diverse:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: